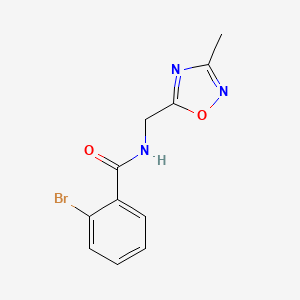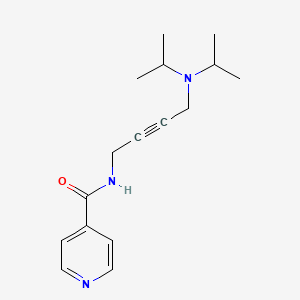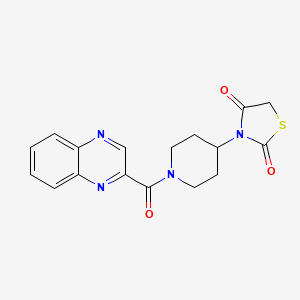
3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine motifs can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using diverse spectroscopic techniques . These techniques can easily identify their main spectral features .Chemical Reactions Analysis
The compound can be used in peptide coupling reactions due to the presence of an amine group . It is also amenable for linker attachment via reductive amination .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has shown that derivatives of quinoxaline, including those containing thiazolidine-2,4-dione, exhibit significant antimicrobial activity. A study by El-Gendy et al. (1995) detailed the synthesis of some quinoxaline derivatives with indoline-2,3-dione or thiazolidinone residues, demonstrating growth inhibitory activity against several bacterial species, such as Staphylococcus aureus and Escherichia coli. These findings suggest potential use in developing new antimicrobial agents El-Gendy et al., 1995.
Anticancer Activity
Another significant area of application is in anticancer therapy. Ekbatani et al. (2018) synthesized novel quinoxaline derivatives containing N-substituted thiazolidine-2,4-dione and evaluated their antitumor activity against several cancer cell lines, including MCF7 (breast), NCI-H460 (lung), and SF-268 (CNS). The results showed promising anti-cancer activity, indicating the potential for these compounds to be developed further as cancer treatments Ekbatani et al., 2018.
Insecticidal Potential
Alanazi et al. (2022) conducted a study on novel quinoxaline derivatives for their insecticidal potential against Aphis craccivora. The research highlighted the synthesis of thiazolidinone derivatives via microwave irradiation and their successful application as toxicological agents against cowpea aphids. This study opens the door to environmentally friendly insecticides based on quinoxaline derivatives Alanazi et al., 2022.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a similar thiazolidin-2,4-dione (tzd) scaffold are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also show antimicrobial action by inhibiting cytoplasmic Mur ligases .
Mode of Action
Tzd analogues are known to interact with their targets, such as the ppar-γ receptor and cytoplasmic mur ligases, leading to improved insulin resistance and inhibition of bacterial cell wall synthesis, respectively .
Biochemical Pathways
Based on the known actions of similar tzd analogues, it can be inferred that the compound may affect the insulin signaling pathway and bacterial cell wall synthesis pathway .
Pharmacokinetics
It is known that modifications to the structure of similar compounds can substantially alter their physicochemical properties (size, charge, lipophilicity), which can improve their pharmacokinetic profile, alter bacterial cell penetrability, and affect permeability-based antibiotic resistance .
Result of Action
Based on the known actions of similar tzd analogues, it can be inferred that the compound may lead to improved insulin sensitivity in cells and inhibition of bacterial growth .
Action Environment
It is known that factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds .
Propiedades
IUPAC Name |
3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-15-10-25-17(24)21(15)11-5-7-20(8-6-11)16(23)14-9-18-12-3-1-2-4-13(12)19-14/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQGSQNTZZTUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

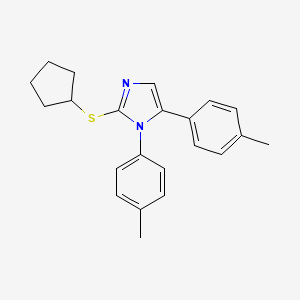
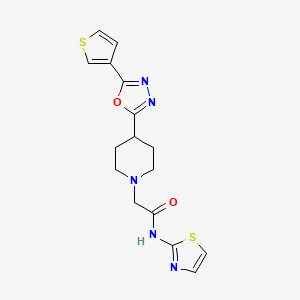
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2825614.png)
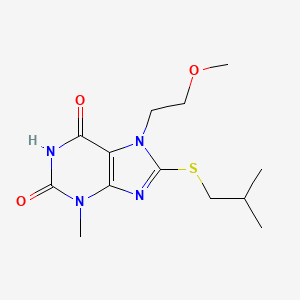
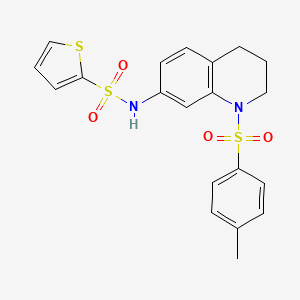
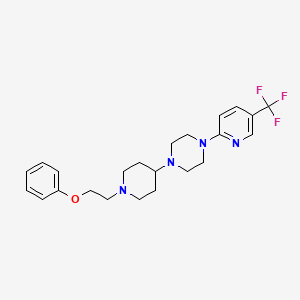
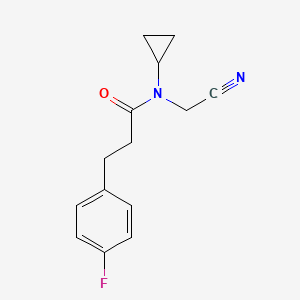
![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]quinolin-5-amine](/img/structure/B2825626.png)
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2825627.png)

